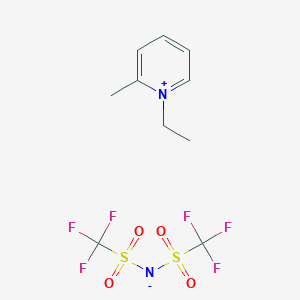
3,4-Bis(trifluoromethoxy)benzoylfluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(trifluoromethoxy)benzoylfluoride, commonly referred to as BTFMBF, is a fluorinated organofluorine compound widely used in scientific research. It is a colorless, volatile liquid with a pungent odor, and is soluble in a variety of organic solvents. BTFMBF has a wide range of applications in the synthesis of organic compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, BTFMBF has been studied for its potential biochemical and physiological effects.
科学研究应用
BTFMBF has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. BTFMBF has also been used as a reagent in the synthesis of polymers and as a catalyst in organic reactions. In addition, BTFMBF has been studied for its potential biochemical and physiological effects.
作用机制
The mechanism of action of BTFMBF is not fully understood. However, it is believed to act as a fluorinating agent, which can react with a variety of organic compounds to form new compounds. BTFMBF is believed to react with the active site of enzymes, resulting in the inhibition of their activity. It is also believed to react with proteins, leading to changes in their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTFMBF are not fully understood. However, it has been shown to inhibit the activity of enzymes, which can lead to changes in cellular processes. In addition, BTFMBF has been shown to inhibit the activity of certain proteins, which can lead to changes in the structure and function of cells. BTFMBF has also been shown to interact with DNA, leading to changes in gene expression.
实验室实验的优点和局限性
The use of BTFMBF in laboratory experiments has several advantages. It is a highly reactive compound, which allows for the rapid synthesis of organic compounds. It is also relatively easy to handle and store, making it suitable for use in a variety of laboratory settings. However, BTFMBF is a volatile and pungent compound, and should be handled with care to avoid exposure to hazardous fumes. In addition, BTFMBF is a toxic compound, and should be used in a well-ventilated area with appropriate safety precautions.
未来方向
The use of BTFMBF in scientific research is still in its infancy, and there is much to be explored. Further research is needed to better understand the biochemical and physiological effects of BTFMBF. In addition, the development of new synthetic methods for the synthesis of BTFMBF and its derivatives could lead to new and improved applications. Finally, further research is needed to develop safer and more efficient methods for handling and storing BTFMBF in the laboratory.
合成方法
BTFMBF is most commonly synthesized by the reaction of trifluoromethylbenzoyl chloride with sodium fluoride in acetonitrile. This reaction is carried out at room temperature and yields a pure product in high yield. Other methods of synthesis have been reported, such as the reaction of trifluoromethylbenzoyl chloride with potassium fluoride in dimethylformamide, and the reaction of trifluoroacetic anhydride with sodium fluoride in acetonitrile.
属性
IUPAC Name |
3,4-bis(trifluoromethoxy)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O3/c10-7(17)4-1-2-5(18-8(11,12)13)6(3-4)19-9(14,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOCBPMHXOVMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)OC(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(trifluoromethoxy)benzoylfluoride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-[1,1-Bis(trifluoromethyl)-2,2,2-trifluoroethyl]-3-methyl-4-nitroaniline](/img/structure/B6310795.png)